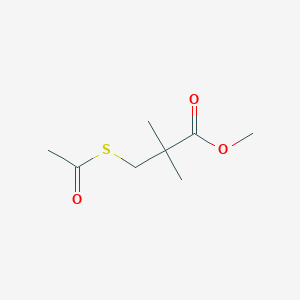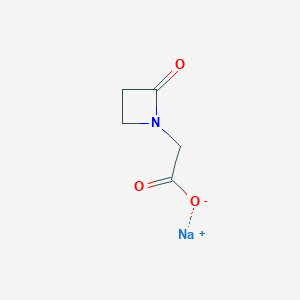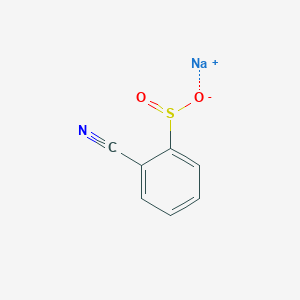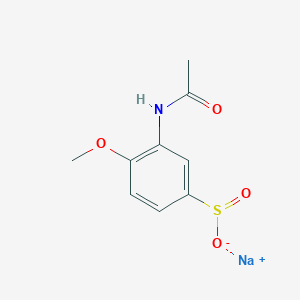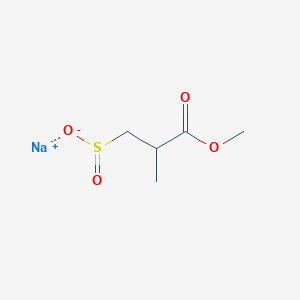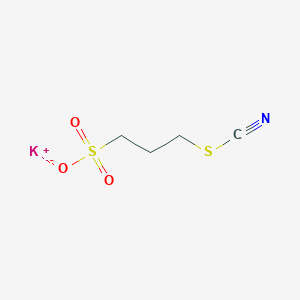
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C4H6KNO3S2 and a molecular weight of 219.33 g/mol . It is also known by its IUPAC name, potassium 3-thiocyanato-1-propanesulfonate . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves the reaction of 3-mercaptopropane-1-sulfonic acid with potassium cyanide under controlled conditions . The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Potassium 3-(cyanosulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanosulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a catalyst in organic synthesis and aids in the formation of complex molecules.
Biology: The compound exhibits potential antimicrobial properties, making it useful in biological studies.
Industry: It is used in the manufacturing of specialty chemicals and materials due to its unique reactivity.
Wirkmechanismus
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in antimicrobial effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Potassium 3-(cyanosulfanyl)propane-1-sulfonate can be compared with similar compounds such as:
Potassium 3-sulfopropyl methacrylate: This compound has a similar sulfonate group but differs in its overall structure and reactivity.
Potassium 3-thiocyanato-1-propanesulfonate: This is another name for this compound, highlighting its thiocyanate group.
The uniqueness of this compound lies in its cyanosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
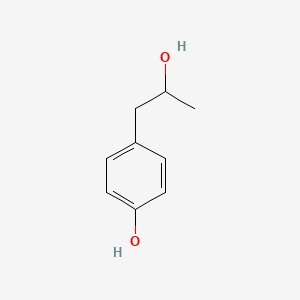
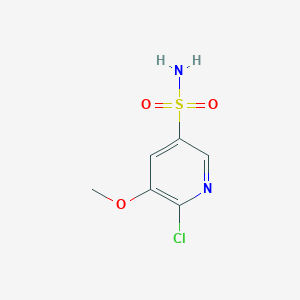
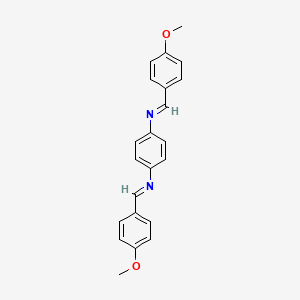
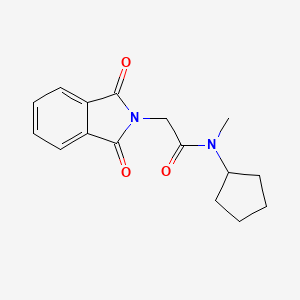
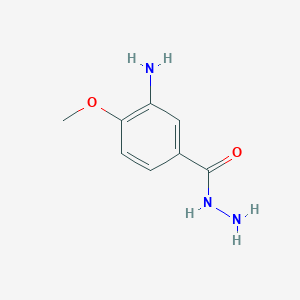
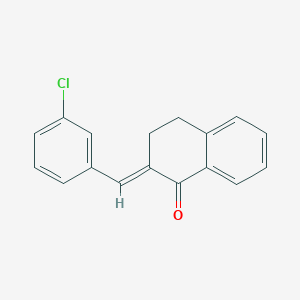
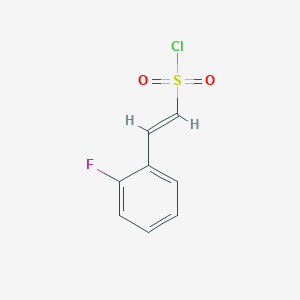

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
